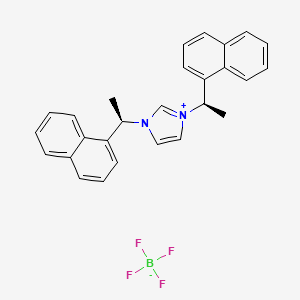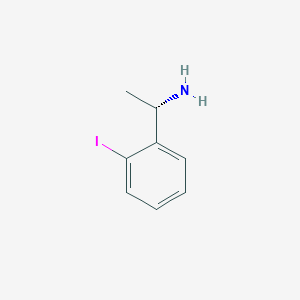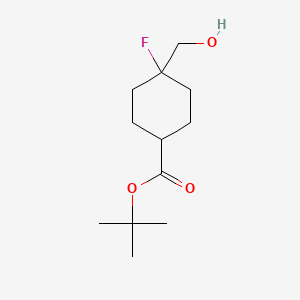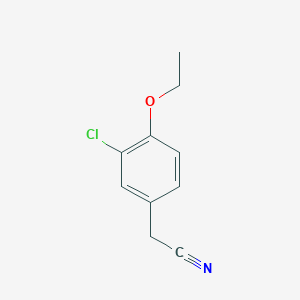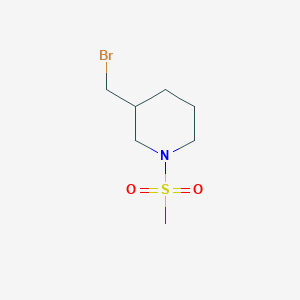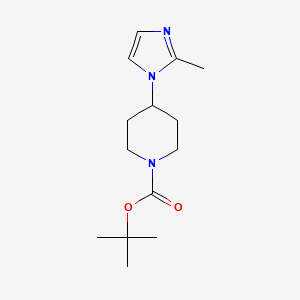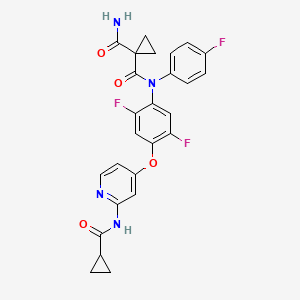![molecular formula C23H28O2Si B13912236 (1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one is a complex organic compound with a bicyclic structure. This compound is notable for its unique configuration and the presence of a tert-butyl(diphenyl)silyl group, which imparts specific chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This method is highly efficient and can be performed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of photoredox catalysis and blue LED irradiation is particularly advantageous for industrial applications due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of new pharmaceuticals and therapeutic agents.
Material Science: In the design and synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets and pathways. The tert-butyl(diphenyl)silyl group plays a crucial role in modulating the compound’s reactivity and stability. The bicyclic structure allows for unique interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Bicyclo[2.1.1]hexane derivatives
Uniqueness
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one is unique due to its specific configuration and the presence of the tert-butyl(diphenyl)silyl group. This imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H28O2Si |
|---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C23H28O2Si/c1-23(2,3)26(18-10-6-4-7-11-18,19-12-8-5-9-13-19)25-16-22-20-14-17(24)15-21(20)22/h4-13,20-22H,14-16H2,1-3H3/t20-,21+,22? |
InChI Key |
FJHHHEIKEUNJDP-CBQGHPETSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3[C@H]4[C@@H]3CC(=O)C4 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C4C3CC(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13912155.png)
![Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13912163.png)
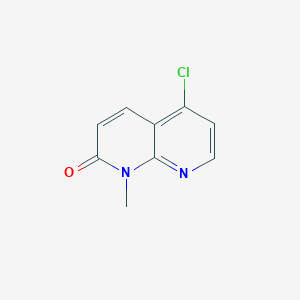
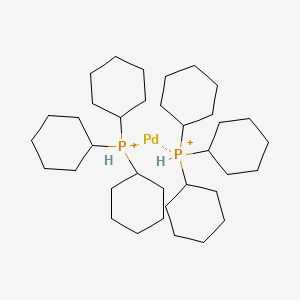
![(2S)-2-[[N'-[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butyl]carbamimidoyl](15N)amino]butanedioate;barium(2+);hydrate](/img/structure/B13912187.png)
